Cas no 803-21-4 ((1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione)
![(1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione structure](https://es.kuujia.com/scimg/cas/803-21-4x500.png)
803-21-4 structure
Nombre del producto:(1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione
(1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione Propiedades químicas y físicas
Nombre e identificación
-
- (1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione
- samaderin C
- Samaderine C
- 7,7a,10,11,11a,11b-Hexahydro-1,10,11-trihydroxy-8,11a,14-trimethyl-2H-5a,2,5-(methanoxymetheno)naphth[1,2-d]oxepine-4,6(1H,5H)-dione
- CHEBI:66160
- (1R,2S,5R,5aR,7aS,10S,11S,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione
- 2H-5a,2,5-(Methanoxymetheno)naphth(1,2-d)oxepin-4,6(1H,5H)-dione, 7,7a,10,11,11a,11b-hexahydro-1,10,11-trihydroxy-8,11a,14-trimethyl-, (1R,2S,5R,5aR,7aS,10S,11S,11aS,11bR,14S)-
- Samaderine-C
- SAMADERINS C
- Samaderin C [MI]
- 2H-5a,2,5-(Methanoxymetheno)naphth(1,2-d)oxepin-4,6(1H,5H)-dione, 7,7a,10,11,11a,11b-hexahydro-1,10,11-trihydroxy-8,11a,14-trimethyl-, (1R-(1alpha,2alpha,5alpha,5aalpha,7abeta,10beta,11alpha,11aalpha,11bbeta,14S*))-
- CHEMBL2270646
- Q27134685
- 2H-5A,2,5-(METHANOXYMETHENO)NAPHTH(1,2-D)OXEPIN-4,6(1H,5H)-DIONE, 7,7A,10,11,11A,11B-HEXAHYDRO-1,10,11-TRIHYDROXY-8,11A,14-TRIMETHYL-, (1R-(1.ALPHA.,2.ALPHA.,5.ALPHA.,5A.ALPHA.,7A.BETA.,10.BETA.,11.ALPHA.,11A.ALPHA.,11B.BETA.,14S*))-
- 803-21-4
- UNII-FBI7IEU05A
- FBI7IEU05A
-
- Renchi: 1S/C19H24O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8-9,11-15,20,22-23H,5-6H2,1-3H3
- Clave inchi: PDGZDUYWUXJXRO-UHFFFAOYSA-N
- Sonrisas: O1C([H])([H])C23C(C([H])([H])C4([H])C(C([H])([H])[H])=C([H])C([H])(C([H])(C4(C([H])([H])[H])C2([H])C([H])(C2([H])C1(C([H])([H])[H])C3([H])C(=O)O2)O[H])O[H])O[H])=O
Atributos calculados
- Calidad precisa: 364.15220310g/mol
- Masa isotópica única: 364.15220310g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 0
- Complejidad: 761
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 10
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 113Ų
- Xlogp3: -1.7
Propiedades experimentales
- Denso: 1.49
- Punto de ebullición: 616.3°C at 760 mmHg
- Punto de inflamación: 224.3°C
- índice de refracción: 1.637
(1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione Literatura relevante
-
1. Crystal and molecular structure and some properties of pyridinium μ-oxo-bis[trichioroferrate(III)]–pyridineMichael G. B. Drew,Vickie McKee,S. Martin Nelson J. Chem. Soc. Dalton Trans. 1978 80
-
David J. Burns,Shuji Hachisu,Peter O'Brien,Richard J. K. Taylor Org. Biomol. Chem. 2012 10 7666
-
Ethan J. Pazur,Peter Wipf Org. Biomol. Chem. 2022 20 3870
803-21-4 ((1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione) Productos relacionados
- 2120713-10-0(Ethyl 5-piperazin-1-ylpyrazine-2-carboxylate)
- 2680681-10-9(benzyl 4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate)
- 2548985-90-4(5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 67242-59-5(N-Methyl-N-(pyridin-2-yl)formamide)
- 2248258-76-4(Ethyl 5,5-dimethylpiperidine-2-carboxylate)
- 1499915-84-2(3-{3-(dimethylamino)methylphenyl}-2-hydroxypropanoic acid)
- 851407-94-8(N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-methylpropanamide)
- 692749-93-2(4-Bromo-5-(1-Pyrrolidinyl)-3(2h)-Pyridazinone)
- 1393101-31-9(4-(4-amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione)
- 1804456-74-3(Ethyl 2-cyano-4-(trifluoromethoxy)benzoate)
Proveedores recomendados
Baoji Haoxiang Bio-technology Co.Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

atkchemica
Miembros de la medalla de oro
Proveedor de China
Reactivos
